molecular formula C11H16N4O B2612443 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone CAS No. 2034427-31-9

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone

Cat. No.: B2612443
CAS No.: 2034427-31-9
M. Wt: 220.276
InChI Key: ALTJJBWMALRWPG-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone is a compound that features a 1H-1,2,3-triazole ring, a pyrrolidine ring, and a cyclopropyl group. The 1H-1,2,3-triazole moiety is known for its broad range of applications in pharmaceuticals, agrochemicals, and material sciences . This compound is of interest due to its potential biological activities and its utility in various chemical reactions.

Biochemical Analysis

Biochemical Properties

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone plays a significant role in biochemical reactions. It interacts with enzymes such as carbonic anhydrase-II, which is crucial for maintaining acid-base balance in tissues . The compound exhibits moderate inhibition potential against this enzyme, suggesting its potential as a therapeutic agent. Additionally, it may interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, influencing their activity and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stability . By inhibiting HSP90, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions and responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of carbonic anhydrase-II, inhibiting its activity and disrupting the enzyme’s function . Additionally, the compound interacts with HSP90, leading to the degradation of client proteins via the ubiquitin-proteasome pathway . These interactions result in significant changes in gene expression and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmosphere and low temperatures . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over extended periods, the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase-II, influencing metabolic flux and metabolite levels . The compound’s metabolism may also involve other enzymes and cofactors, leading to the formation of metabolites that can further affect cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with its target biomolecules effectively and modulate their activity .

Preparation Methods

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone can be achieved through a series of chemical reactions. One common method involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its efficiency and selectivity in forming 1H-1,2,3-triazole rings. The starting materials typically include an azide and an alkyne, which react in the presence of a copper catalyst to form the triazole ring. The pyrrolidine and cyclopropyl groups can be introduced through subsequent synthetic steps, involving standard organic reactions such as nucleophilic substitution and cyclopropanation.

Chemical Reactions Analysis

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings, depending on the reaction conditions and reagents used.

    Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper sulfate, palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Comparison with Similar Compounds

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-cyclopropyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-11(7-9-1-2-9)14-5-3-10(8-14)15-6-4-12-13-15/h4,6,9-10H,1-3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTJJBWMALRWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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